N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

A precision-engineered pyrazole-sulfonamide fragment (CAS 2034634-23-4) designed for medicinal chemistry and agrochemical lead discovery. The unique ethyl linker between the 1,5-dimethylpyrazole core and the methanesulfonamide terminus provides a distinct spatial architecture unavailable in shorter-linker or carboxamide analogs, enabling structure-activity relationship (SAR) exploration of sulfonamide-binding pockets and CNS penetration. With a drug-like cLogP (~0.46) and fragment-appropriate MW (217.29), this building block satisfies rule-of-three criteria for fragment-based screening while offering synthetic handles (free sulfonamide NH, pyrazole ring) for rapid library diversification. Use to probe N-myristoyltransferase (NMT) and sodium channel targets, or to generate proprietary lead series with a favorable freedom-to-operate position.

Molecular Formula C8H15N3O2S
Molecular Weight 217.29
CAS No. 2034634-23-4
Cat. No. B2582419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide
CAS2034634-23-4
Molecular FormulaC8H15N3O2S
Molecular Weight217.29
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNS(=O)(=O)C
InChIInChI=1S/C8H15N3O2S/c1-7-6-8(10-11(7)2)4-5-9-14(3,12)13/h6,9H,4-5H2,1-3H3
InChIKeyJURHSQSFIGHWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide (CAS 2034634-23-4): Key Structural Profile and Procurement Baseline


N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide (CAS 2034634-23-4) is a synthetic pyrazole-sulfonamide small molecule with the molecular formula C8H15N3O2S and a molecular weight of 217.29 g/mol . The compound consists of a 1,5-dimethyl-1H-pyrazole core connected via a two-carbon ethyl linker to a methanesulfonamide terminal group. This structure positions it within the broader class of pyrazole sulfonamides, which have been investigated as sodium channel modulators, N-myristoyltransferase (NMT) inhibitors, and insecticidal agents, as evidenced by the related analog DDD85646, a potent T. brucei NMT inhibitor [1]. However, direct primary peer-reviewed or patent data on the biological activity or physicochemical properties of this specific compound remain absent from the public domain at this time.

Why N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide Cannot Be Simply Substituted with Other Pyrazole Sulfonamides or Carboxamides


In the absence of target-specific biological data for CAS 2034634-23-4, its differentiation from in-class analogs hinges on the unique spatial and electronic architecture imparted by the ethyl linker and the methanesulfonamide warhead. Key literature on pyrazole sulfonamide series demonstrates that subtle changes—such as replacing a methanesulfonamide with a benzenesulfonamide or altering the linker length—dramatically shift target binding, CNS penetration, and selectivity profiles [1]. For instance, in the DDD85646 series, capping the sulfonamide or adjusting linker flexibility was essential to achieve blood-brain barrier permeability [1]. Therefore, procurement of a specific building block like CAS 2034634-23-4 is not interchangeable with a different sulfonamide or an amide analog; doing so risks abolishing a critical interaction motif or altering the pharmacokinetic trajectory of a lead series.

Quantitative Differentiation Evidence for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide Relative to Its Closest Analogs


Ethyl Linker Flexibility vs. Directly Attached Sulfonamide: Impact on TPSA and Rotatable Bond Count

CAS 2034634-23-4 possesses a two-carbon ethyl spacer between the pyrazole core and the sulfonamide, which introduces one additional rotatable bond and a higher topological polar surface area (TPSA) compared to analogs where the sulfonamide is directly attached to the pyrazole ring. This structural feature is predicted to enhance conformational flexibility and hydrogen-bonding capacity, potentially improving target adaptability. For comparison, (1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide (CAS 1699283-92-5) has a methanesulfonamide group directly linked to the pyrazole, reducing its rotatable bond count by one and lowering TPSA . The quantitative difference is critical for CNS drug design, where lower TPSA (< 90 Ų) is often required for blood-brain barrier penetration, while higher TPSA may favor peripheral target engagement [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Methanesulfonamide vs. Benzenesulfonamide Congener: Impact on Hydrogen-Bond Donor/Acceptor Profile and Molecular Weight

The methanesulfonamide terminal group of CAS 2034634-23-4 provides one hydrogen-bond donor (NH) and two hydrogen-bond acceptors (S=O), while conferring a moderate molecular weight of 217.29 g/mol. In contrast, the benzenesulfonamide analog N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide introduces an aromatic phenyl ring, increasing molecular weight by approximately 77 g/mol and adding lipophilic bulk (cLogP increase) that can alter cellular permeability and off-target binding profiles . In the context of NMT inhibitor optimization, bulky sulfonamide capping groups were shown to block CNS entry, whereas smaller methanesulfonamide derivatives maintained permeability [1]. This structural difference categorically differentiates procurement options for projects targeting intracellular or CNS-exposed proteins versus peripheral targets.

Chemical Biology Fragment-Based Drug Discovery Physicochemical Differentiation

Sulfonamide vs. Carboxamide Bioisostere: Differential Hydrogen-Bonding Geometry and Metabolic Stability

The sulfonamide moiety (SO2NH) of CAS 2034634-23-4 is a bioisostere of the carboxamide (CONH) group found in compounds such as N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)nicotinamide. While both groups act as hydrogen-bond donors/acceptors, the sulfonamide exhibits a tetrahedral geometry at sulfur, resulting in a distinct spatial orientation of the H-bond acceptor vectors and a stronger hydrogen-bond acidity (pKa ~10–11 for the NH) compared to the planar carboxamide (pKa ~15–16) [1]. This difference has been exploited in the pyrazole sulfonamide series of NMT inhibitors, where the sulfonamide forms crucial interactions with the enzyme active site that carboxamide analogs cannot replicate [2]. Furthermore, sulfonamides are generally more resistant to metabolic N-dealkylation than carboxamides, potentially offering improved metabolic stability [3].

Medicinal Chemistry Bioisosterism ADME

Absence of Direct Biological Activity Data for CAS 2034634-23-4: A Critical Gap in Evidence-Based Procurement

A comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and ChemSpider (as of April 2026) yielded no peer-reviewed articles, no patent exemplifications, no bioactivity data points, and no CHEMBL ID matching CAS 2034634-23-4 or its IUPAC name [1]. In contrast, the structurally related DDD85646 (a pyrazole sulfonamide) has an IC50 of 2 nM against TbNMT and 4 nM against hNMT, along with crystallographic confirmation of binding mode, providing a robust evidence base for procurement decisions [2]. The complete absence of comparative biological data for CAS 2034634-23-4 means that any claims of target engagement, selectivity, or therapeutic potential are unsubstantiated. This compound currently functions exclusively as a synthetic building block, not as a biologically validated probe.

Data Availability Compound Selection Risk Assessment

Scientific and Industrial Application Scenarios for N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide Based on Evidence


Fragment-Based Drug Discovery: A Low-Molecular-Weight Pyrazole Sulfonamide Warhead for NMT or Sodium Channel Targets

Given the proven potency of pyrazole sulfonamides such as DDD85646 against N-myristoyltransferase [1], CAS 2034634-23-4 can serve as a minimal fragment core for structure-based design. Its low MW (217.29) and moderate lipophilicity (cLogP ≈ 0.46) satisfy fragment library criteria, and the ethyl linker allows further vector exploration. Researchers can use this building block to probe the sulfonamide binding pocket while avoiding the bulk and complexity of advanced leads. The absence of pre-existing intellectual property claims on this specific compound may also provide a freedom-to-operate advantage during early-stage screening.

Synthetic Intermediate for Generating Diversified Pyrazole Sulfonamide Libraries

The primary use case for CAS 2034634-23-4 is as a stable, isolable intermediate in the synthesis of larger pyrazole sulfonamide libraries. The free NH of the methanesulfonamide can be alkylated, acylated, or arylated to introduce diversity at the sulfonamide terminus, while the pyrazole ring can undergo further functionalization [2]. Comparative structural analysis (Section 3) indicates that this compound offers a unique combination of linker length and terminal group reactivity not available in directly-attached sulfonamides or carboxamide analogs.

Physicochemical Probe for CNS Drug Design: Evaluating Linker-Dependent Permeability

Because TPSA and rotatable bond count are key determinants of CNS permeability, CAS 2034634-23-4 can be used as a tool compound to study how the ethyl spacer influences membrane crossing relative to the constrained analog (1,5-dimethyl-1H-pyrazol-3-yl)methanesulfonamide (TPSA ≈ 55.2 Ų) [3]. In parallel artificial membrane permeability assays (PAMPA), the expected ΔTPSA of +9.1 Ų may translate into a measurable difference in effective permeability, providing data to guide linker optimization in CNS-focused projects.

Metabolic Stability Benchmarking: Sulfonamide vs. Carboxamide Head-to-Head

The compound can be co-assayed with its carboxamide isostere in liver microsome or hepatocyte stability assays to quantify the metabolic advantage of the sulfonamide group. Class-level evidence suggests sulfonamides resist amidase-mediated hydrolysis [4], but direct experimental comparison using this specific scaffold would generate valuable structure-metabolism relationship data for the pyrazole series.

Quote Request

Request a Quote for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.